N-Methyl-2-((trimethylsilyl)oxy)propanamide
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Overview
Description
N-Methyl-2-((trimethylsilyl)oxy)propanamide is an organic compound with the molecular formula C7H17NO2Si It is a derivative of propanamide, where the hydrogen atom on the nitrogen is replaced by a methyl group, and the hydroxyl group is replaced by a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-((trimethylsilyl)oxy)propanamide typically involves the reaction of N-methylpropanamide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
N-Methylpropanamide+Trimethylsilyl chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-((trimethylsilyl)oxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to N-methylpropanamide.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may regenerate N-methylpropanamide.
Scientific Research Applications
N-Methyl-2-((trimethylsilyl)oxy)propanamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-Methyl-2-((trimethylsilyl)oxy)propanamide exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates and facilitate the formation of carbon-silicon bonds. The molecular pathways involved include nucleophilic substitution and addition reactions.
Comparison with Similar Compounds
Similar Compounds
N-Methylpropanamide: Lacks the trimethylsilyl group and has different reactivity.
Trimethylsilyl chloride: Used as a reagent in the synthesis of N-Methyl-2-((trimethylsilyl)oxy)propanamide.
N-Methyl-2-hydroxypropanamide: Similar structure but with a hydroxyl group instead of a trimethylsilyl group.
Uniqueness
This compound is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased stability and reactivity in certain reactions. This makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
159532-66-8 |
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Molecular Formula |
C7H17NO2Si |
Molecular Weight |
175.30 g/mol |
IUPAC Name |
N-methyl-2-trimethylsilyloxypropanamide |
InChI |
InChI=1S/C7H17NO2Si/c1-6(7(9)8-2)10-11(3,4)5/h6H,1-5H3,(H,8,9) |
InChI Key |
YGRPHMQKSHGVFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC)O[Si](C)(C)C |
Origin of Product |
United States |
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